molecular formula C17H21NO5 B1227345 2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester

2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester

Cat. No. B1227345
M. Wt: 319.4 g/mol
InChI Key: BHNVFJOWCQIQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester is an oxacycle.

Scientific Research Applications

Synthesis of Cyclic and Heterocyclic Compounds

Research efforts have focused on synthesizing cyclic and heterocyclic compounds, which are crucial for developing pharmaceuticals and materials. For instance, cyclic GABA analogues have been synthesized for their potential activities on learning and memory processes, highlighting the importance of cyclic structures in medicinal chemistry (Pinza & Pifferi, 1978). Similarly, the construction of dihydro-1,4-dioxin derivatives shows the versatility of these frameworks for creating novel chemical entities (Mah et al., 2000).

Antimicrobial and Antibacterial Agents

Compounds with structures akin to the one you're interested in have been evaluated for their antibacterial properties. For example, pyridonecarboxylic acids have been explored for their efficacy as antibacterial agents, indicating the potential of related dioxin derivatives in combating microbial infections (Egawa et al., 1984).

Cardiotonic Activity

Esters of pyridinecarboxylic acids carrying polar substituents have shown cardiotonic activity, suggesting that similar dioxin compounds could have applications in heart-related conditions (Mosti et al., 1992).

Structural and Conformational Studies

Studies on chromane derivatives, including structural and conformational analyses, indicate the significance of detailed structural understanding for the development of chemically and biologically active compounds (Ciolkowski et al., 2009).

properties

Product Name

2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate

InChI

InChI=1S/C17H21NO5/c1-13(7-8-14-5-3-2-4-6-14)18-16(19)12-23-17(20)15-11-21-9-10-22-15/h2-6,11,13H,7-10,12H2,1H3,(H,18,19)

InChI Key

BHNVFJOWCQIQHP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)COC(=O)C2=COCCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester
Reactant of Route 3
Reactant of Route 3
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester
Reactant of Route 4
Reactant of Route 4
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester
Reactant of Route 5
Reactant of Route 5
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester
Reactant of Route 6
Reactant of Route 6
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.